1-(Bromomethyl)-4-methylnaphthalene
Overview
Description
1-(Bromomethyl)-4-methylnaphthalene is a chemical compound that is part of the naphthalene family, which are polycyclic aromatic hydrocarbons with two fused benzene rings. The compound is characterized by a bromomethyl group attached to the first carbon of the naphthalene structure and a methyl group attached to the fourth carbon.
Synthesis Analysis
The synthesis of brominated methylnaphthalenes can be achieved through the Diels-Alder reaction, as demonstrated in the synthesis of 1-bromo-8-methylnaphthalene and 1-bromo-5-methylnaphthalene . Although the specific synthesis of 1-(bromomethyl)-4-methylnaphthalene is not detailed in the provided papers, the general approach involves generating a bromobenzyne intermediate from dibromobenzene and lithium diisopropylamide (LDA), followed by a two-step deoxygenation to afford the brominated naphthalene .
Molecular Structure Analysis
The molecular structure of brominated naphthalenes can be complex due to the presence of heavy atoms like bromine. For instance, the crystal structure of 1,4-dibromonaphthalene shows that the bromine atoms deviate significantly from the aromatic plane, indicating that the addition of bromine can affect the planarity of the naphthalene rings . This deviation can influence the reactivity and physical properties of the compound.
Chemical Reactions Analysis
Brominated naphthalenes can participate in various chemical reactions due to the presence of the reactive bromomethyl group. For example, the reaction of bromomethylnaphthalenes with Fe2(CO)9 leads to the formation of a π-complex with a trimethylenemethane-type ligand, demonstrating the potential for complexation and further chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-methylnaphthalene, a related compound, have been studied to understand its behavior as a surrogate for aromatic hydrocarbons in tropospheric aerosols . The uptake of organic gas-phase species by 1-methylnaphthalene was investigated, and mass accommodation coefficients were determined, showing a negative temperature dependence . These findings suggest that the physical properties of methylnaphthalenes, and by extension bromomethylnaphthalenes, are sensitive to temperature changes and can influence their behavior in atmospheric processes.
Scientific Research Applications
Cycloaddition Reactions
1-(Bromomethyl)-4-methylnaphthalene has been utilized in the study of cycloaddition reactions. In particular, its derivatives have shown substituent-dependent π-facial selectivity when reacting with singlet oxygen, forming endoperoxides with a variety of functional groups (Adam & Prein, 1994).
Synthesis of Chemical Intermediates
The compound plays a role in the synthesis of chemical intermediates. For instance, its functionalization has been explored in the creation of different derivatives of 1-methylnaphthalene, serving as key intermediates in various chemical syntheses (Jefford et al., 1984).
Organic Synthesis Methods
In organic synthesis, 1-(Bromomethyl)-4-methylnaphthalene is involved in developing practical methods for synthesizing complex molecules. For example, its derivatives have been used in the synthesis of certain non-steroidal anti-inflammatory agents (Xu & He, 2010).
Formation of Naphthalene Derivatives
Investigation of Electronic Structure
There has been experimental and theoretical investigation into the electronic structure of derivatives of 1-(Bromomethyl)-4-methylnaphthalene, such as 1,4-diacetoxy-2-methylnaphthalene, for applications like dye-sensitized solar cells (DSSC). This research includes studies on structure, vibrations, and photoelectrical properties (Gayathri, 2018).
Safety And Hazards
This involves determining the safety precautions that need to be taken when handling the compound. It includes information on toxicity, flammability, and environmental impact.
Future Directions
This involves discussing potential future research directions. It could include potential applications of the compound, modifications that could be made to improve its properties, or new reactions that could be explored.
I hope this general outline helps! If you have a different compound or a more specific question, feel free to ask!
properties
IUPAC Name |
1-(bromomethyl)-4-methylnaphthalene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Br/c1-9-6-7-10(8-13)12-5-3-2-4-11(9)12/h2-7H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZKCVSUVCPKNPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C2=CC=CC=C12)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80313928 | |
Record name | 1-(bromomethyl)-4-methylnaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80313928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Bromomethyl)-4-methylnaphthalene | |
CAS RN |
41791-10-0 | |
Record name | NSC278616 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=278616 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(bromomethyl)-4-methylnaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80313928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.